methyl 4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate
Overview
Description
Methyl 4-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzoate ester functional group, a sulfonyl group, and a quinolizidine moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate typically involves multiple steps, including the formation of the benzoate ester, the introduction of the sulfonyl group, and the attachment of the quinolizidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of the quinolizidine moiety.
Reduction: Reduction reactions can modify the sulfonyl group or other functional groups within the molecule.
Substitution: The benzoate ester and sulfonyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizidine N-oxides, while substitution reactions can produce various ester or sulfonyl derivatives.
Scientific Research Applications
Methyl 4-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolizidine moiety may play a crucial role in binding to these targets, while the sulfonyl and benzoate groups can modulate the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Methyl 4-[(aminosulfonyl)oxy]benzoate: Lacks the quinolizidine moiety but shares the benzoate ester and sulfonyl groups.
Octahydro-2H-quinolizin-1-ylmethanol: Contains the quinolizidine moiety but lacks the benzoate ester and sulfonyl groups.
Uniqueness: Methyl 4-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the quinolizidine moiety, in particular, sets it apart from other similar compounds and contributes to its diverse reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O7S/c1-26-18(22)14-7-9-16(10-8-14)28-29(24,25)20-19(23)27-13-15-5-4-12-21-11-3-2-6-17(15)21/h7-10,15,17H,2-6,11-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFAYNUSUDUCCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)NC(=O)OCC2CCCN3C2CCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.